1-[(4-Bromophenyl)methyl]-4-methoxy-1H-pyrazole
Overview
Description
1-[(4-Bromophenyl)methyl]-4-methoxy-1H-pyrazole is a useful research compound. Its molecular formula is C11H11BrN2O and its molecular weight is 267.12 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antibacterial Activity
1-[(4-Bromophenyl)methyl]-4-methoxy-1H-pyrazole derivatives exhibit promising antibacterial properties. Rai et al. (2009) synthesized a series of compounds structurally related to this compound, demonstrating significant antibacterial activity, particularly against Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae (Rai, Narayanaswamy, Shashikanth, & Arunachalam, 2009).
Spectroscopy and Structure Analysis
Tamer et al. (2016) conducted a study on a related compound, focusing on its molecular structure, spectral analysis, and its potential nonlinear optical properties. This research highlights the compound's stability and intramolecular charge transfer characteristics, which are essential for understanding its applications in materials science (Tamer, Arslan, Avcı, Nebioğlu, Atalay, & Çoşut, 2016).
Anti-Diabetic Activity
A study by Vaddiraju et al. (2022) explored the synthesis and biological evaluation of novel pyrazole-based heterocycles, which included derivatives of this compound, for their anti-diabetic activity. This research is significant for developing new therapeutic agents for diabetes (Vaddiraju, Ajitha, Rajnarayana, & Godela, 2022).
Chemical Synthesis and Characterization
Kleizienė et al. (2009) detailed the chemical synthesis and comprehensive spectroscopic characterization of a compound closely related to this compound, providing valuable insights into the chemical properties and potential applications of such compounds in various fields (Kleizienė, Arbačiauskienė, Holzer, & Šačkus, 2009).
Nonlinear Optical Properties
Another study by Tamer et al. (2015) investigated the nonlinear optical properties of a pyrazole derivative, emphasizing the potential applications of such compounds in the field of photonics and optoelectronics. Their research provides insights into the electronic structure and optical behavior of these materials (Tamer, Dege, Avcı, Atalay, & İlhan, 2015).
Mechanism of Action
Target of Action
The primary targets of 1-[(4-Bromophenyl)methyl]-4-methoxy-1H-pyrazole are Leishmania aethiopica and Plasmodium berghei . These are the causative agents of leishmaniasis and malaria, respectively . The compound has shown potent antileishmanial and antimalarial activities .
Mode of Action
The compound interacts with its targets by inhibiting their growth and proliferation . Specifically, it has displayed superior antipromastigote activity, which is crucial in the life cycle of Leishmania . The molecular docking study conducted on Lm-PTR1, complexed with Trimethoprim, justified the better antileishmanial activity of this compound .
Biochemical Pathways
It is known that the compound interferes with the life cycle of leishmania and plasmodium, thereby inhibiting their growth and proliferation .
Pharmacokinetics
The compound’s potent antileishmanial and antimalarial activities suggest that it has good bioavailability .
Result of Action
The compound has shown to inhibit the growth and proliferation of Leishmania and Plasmodium . Specifically, it has displayed superior antipromastigote activity, which is crucial in the life cycle of Leishmania . Furthermore, the target compounds elicited better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively .
Properties
IUPAC Name |
1-[(4-bromophenyl)methyl]-4-methoxypyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2O/c1-15-11-6-13-14(8-11)7-9-2-4-10(12)5-3-9/h2-6,8H,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBRAURKSYHPULA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN(N=C1)CC2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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